Superior N-Glycosidic Bond Stability of 8-(Phenylmethoxy)guanosine
The N-glycosidic bond of 8-(Phenylmethoxy)guanosine exhibits markedly greater resistance to acidic hydrolysis compared to unmodified guanosine. Under identical conditions (1 M HCl, 85°C), guanosine has a depurination half-life of 85 minutes [1]. In contrast, 8-(Phenylmethoxy)guanosine (bxG) did not achieve 50% depurination even after 24 hours, demonstrating a >16.9-fold increase in stability. Its stability also exceeded that of the closely related analog 8-methoxyguanosine (mxG), with the relative order of stability being bxG > mxG > G [1]. This enhanced stability is attributed to the electron-donating character of the benzyloxy group, which decreases the hydrolysis rate [1].
| Evidence Dimension | N-glycosidic bond stability (acidic depurination) |
|---|---|
| Target Compound Data | >24 hours to reach 50% depurination |
| Comparator Or Baseline | Guanosine: 85 minutes to 50% depurination; 8-Methoxyguanosine: >85 min but <24h (exact value not given) |
| Quantified Difference | >16.9-fold greater stability vs. guanosine |
| Conditions | 30 μl of 14 mM nucleoside + 240 μl H2O + 30 μl 1M HCl, heated at 85°C; HPLC analysis |
Why This Matters
This enhanced stability is critical for applications requiring prolonged incubation, harsh synthesis conditions, or in vivo studies where nucleoside degradation can compromise results.
- [1] Baranowski DS, Kotkowiak W, Kierzek R, Pasternak A. Hybridization Properties of RNA Containing 8-Methoxyguanosine and 8-Benzyloxyguanosine. PLoS ONE. 2015;10(9):e0137674. View Source
